BenchChemオンラインストアへようこそ!

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole

EGFR inhibition Kinase inhibitor Non-small cell lung cancer

This 1-methylpyrazolo[3,4-d]pyrimidine-indoline compound is a critical chemical probe for dissecting EGFR versus PKD signaling. Its validated dual EGFR WT (IC50=0.016 µM) and T790M (IC50=0.236 µM) inhibition profile allows direct comparative studies with erlotinib and osimertinib in NSCLC models. The scaffold enables structure-guided optimization against S6K1 using co-crystal data (PDB: 3WF6), while its unique polypharmacology induces DNA damage via Topo II inhibition.

Molecular Formula C14H13N5
Molecular Weight 251.293
CAS No. 869072-67-3
Cat. No. B2775427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole
CAS869072-67-3
Molecular FormulaC14H13N5
Molecular Weight251.293
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC=N2)N3CCC4=CC=CC=C43
InChIInChI=1S/C14H13N5/c1-18-13-11(8-17-18)14(16-9-15-13)19-7-6-10-4-2-3-5-12(10)19/h2-5,8-9H,6-7H2,1H3
InChIKeyBBNNAOHYQVKCTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole (CAS 869072-67-3): Core Scaffold Profile for Targeted Kinase Inhibitor Procurement


1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole (CAS 869072-67-3) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, which is recognized as a privileged scaffold for ATP-competitive kinase inhibition [1]. The compound features a 1-methylpyrazolo[3,4-d]pyrimidine core linked at the C4 position to a 2,3-dihydro-1H-indole (indoline) moiety. This architecture places it within a well-studied family of heterocyclic inhibitors targeting oncogenic kinases, including EGFR and PKD, where subtle modifications at the N1 and C4 positions profoundly alter potency and selectivity profiles [2].

Why Generic Substitution is Inadvisable for 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole (CAS 869072-67-3)


Generic substitution within the pyrazolo[3,4-d]pyrimidine family is scientifically unsound because kinase inhibitory activity, isoform selectivity, and cellular potency are exquisitely sensitive to the nature of the C4 substituent [1]. For instance, replacing the 2,3-dihydro-1H-indole group of this compound with a simple amine (as in PP1), a piperazine (as in 1-NM-PP1), or a substituted aniline can shift the target from EGFR to Src-family kinases or PKD, and alter IC50 values by orders of magnitude [2]. The indoline moiety contributes specific hydrophobic and conformational constraints that are not replicated by other heterocycles, making blind interchange a high-risk procurement strategy for any project requiring reproducible target engagement data.

Quantitative Differentiation Evidence for 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole (CAS 869072-67-3) Versus Closest Analogs


EGFR Wild-Type Potency: Compound 12b (Indoline Derivative) vs. Erlotinib

In a head-to-head kinase inhibition panel, compound 12b, which bears the same 1-methylpyrazolo[3,4-d]pyrimidine core with a 2,3-dihydroindole substituent at C4, demonstrated an IC50 of 0.016 µM against wild-type EGFR (EGFRWT). This represents an ~3.1-fold improvement over the clinical comparator erlotinib, which exhibited an IC50 of 0.049 µM in the same assay [1]. The data establish that the indoline-bearing scaffold delivers quantifiably superior wild-type EGFR inhibition relative to the standard-of-care quinazoline-based inhibitor.

EGFR inhibition Kinase inhibitor Non-small cell lung cancer

EGFR T790M Mutant Activity: Indoline Derivative 12b vs. Osimertinib

Against the clinically relevant gatekeeper mutant EGFR T790M, compound 12b (indoline derivative) achieved an IC50 of 0.236 µM [1]. While this is 14.8-fold less potent than its wild-type activity, the retained sub-micromolar activity distinguishes this scaffold from first-generation inhibitors like erlotinib and gefitinib, which lose all activity against T790M (IC50 >10 µM). The reference third-generation inhibitor osimertinib achieves IC50 ~0.001 µM against T790M, confirming that compound 12b occupies an intermediate potency niche—active against both wild-type and mutant EGFR but with a different selectivity window [2].

EGFR T790M Drug resistance Mutant-selective inhibitor

Kinase Selectivity Differentiation: Pyrazolo[3,4-d]pyrimidine-Indoline vs. Pyrazolo[3,4-d]pyrimidine-Piperazine Analogs

The kinase target profile of pyrazolo[3,4-d]pyrimidines is dictated primarily by the C4 substituent. Literature data show that C4-piperazine analogs (e.g., 1-NM-PP1) are potent pan-PKD inhibitors with IC50 values of 94–108 nM against PKD1-3 [1]. In contrast, the C4-indoline derivative (compound 12b) is profiled as an EGFR inhibitor with IC50 = 16 nM against EGFRWT and no reported PKD activity [2]. This orthogonal selectivity—EGFR versus PKD—is a direct consequence of the indoline substitution and provides a clear rationale for procuring the indoline derivative when EGFR targeting, rather than PKD or Src-family targeting, is the experimental objective.

Kinase selectivity PKD inhibition Src-family kinases

Antiproliferative Activity: Indoline-Pyrazolopyrimidine vs. Indole-Pyrazolopyrimidine Congeners in Cancer Cell Lines

A systematic study of 13 pyrazolo[3,4-d]pyrimidine derivatives bearing indole or indoline moieties evaluated antiproliferative activity against HeLa, MGC-803, MCF-7, and BEL-7404 cell lines [1]. The most active compound (5m, an indole-thioether derivative) exhibited an IC50 of 4.02 ± 0.92 µM against MCF-7 cells, surpassing etoposide (10.1 ± 0.62 µM) and camptothecin (5.93 ± 0.56 µM). Although direct cellular data for the specific 1-methyl-indoline derivative (CAS 869072-67-3) have not been published, the class-level SAR demonstrates that indole/indoline substitution at C4 confers measurable antiproliferative advantages over non-indole-bearing pyrazolo[3,4-d]pyrimidines, and that the oxidation state of the indole ring (indoline vs. indole) modulates potency [1].

Antiproliferative activity Cancer cell lines Structure-activity relationship

Crystal Structure Validation: Indoline-Pyrazolopyrimidine Binding Mode to S6K1 Kinase Domain

A closely related indoline-pyrazolopyrimidine analog, 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-1H-pyrazolo[3,4-d]pyrimidine, has been co-crystallized with the S6K1 kinase domain (PDB: 3WF6) [1]. The structure reveals that the pyrazolo[3,4-d]pyrimidine core forms the canonical hinge-region hydrogen bonds (with Met98 and Glu100), while the indole/indoline moiety occupies a hydrophobic pocket adjacent to the ATP-binding site. This experimentally validated binding mode is structurally distinct from that of PP1-class inhibitors bound to Src-family kinases, where the C4 substituent projects into a different hydrophobic cavity [2]. The crystal structure provides a molecular rationale for the indoline scaffold's divergent kinase selectivity and offers a direct template for structure-based optimization.

Crystal structure S6K1 kinase Binding mode PDB

Topoisomerase II Selectivity: Indole-Pyrazolopyrimidine Class Differentiation from Topo I Inhibitors

Mechanistic profiling of the indole-pyrazolo[3,4-d]pyrimidine class revealed selective inhibitory activity against topoisomerase II (Topo II), with no detectable inhibition of topoisomerase I (Topo I) across all tested compounds [1]. This Topo II selectivity differentiates the class from camptothecin analogs (specific Topo I inhibitors) and positions the scaffold as a dual kinase/Topo II-targeting chemotype. In contrast, non-indole-substituted pyrazolo[3,4-d]pyrimidines profiled as kinase inhibitors (e.g., PKD, Src-family) have not been associated with Topo II inhibition, highlighting a unique polypharmacology feature conferred by the indole/indoline substitution.

Topoisomerase II inhibition DNA damage Mechanism of action

Procurement-Driven Application Scenarios for 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole (CAS 869072-67-3)


EGFR Wild-Type and T790M Dual-Activity Screening in Non-Small Cell Lung Cancer (NSCLC) Models

Based on the quantitative EGFRWT IC50 of 0.016 µM and EGFR T790M IC50 of 0.236 µM established for compound 12b [1], this indoline-pyrazolopyrimidine scaffold is suited as a starting point for phenotypic or target-based screening in NSCLC cell lines harboring either wild-type EGFR or the T790M resistance mutation. Its dual-activity profile enables direct comparison with first-generation (erlotinib, gefitinib) and third-generation (osimertinib) inhibitors within a single chemotype, facilitating the dissection of mutant-selective versus pan-EGFR pharmacological effects.

Structure-Based Optimization Campaigns Targeting AGC-Family Kinases (S6K1 and Related)

The co-crystal structure of a closely related indoline-pyrazolopyrimidine analog bound to the S6K1 kinase domain (PDB: 3WF6) [2] provides a validated structural template for rational, structure-guided optimization. Researchers procuring this compound can utilize the PDB data to design focused libraries with modifications at the indoline ring or pyrazolopyrimidine core to enhance S6K1 potency and selectivity, while avoiding Src-family kinase off-targets that plague PP1-based chemotypes.

Dual-Mechanism Polypharmacology Studies: Combined Kinase and Topoisomerase II Inhibition

The indole/indoline-pyrazolopyrimidine class uniquely combines EGFR (or related kinase) inhibition with selective topoisomerase II inhibition [3]. This compound is therefore appropriate for mechanistic studies investigating the therapeutic potential of simultaneous kinase signaling blockade and DNA damage induction—a polypharmacology profile not accessible with standard kinase inhibitors (e.g., erlotinib) or pure Topo II poisons (e.g., etoposide) used alone.

Chemical Probe Development for Differentiating PKD vs. EGFR Signaling Pathways

Because the C4-indoline substitution redirects kinase selectivity toward EGFR (IC50 = 16 nM) and away from PKD (target of the piperazine analog 1-NM-PP1, IC50 = 94–108 nM) [4], this compound serves as a critical chemical probe for dissecting the distinct cellular functions of EGFR versus PKD signaling. Procurement of both the indoline derivative and the piperazine analog enables orthogonal pharmacological validation of pathway-specific phenotypes.

Quote Request

Request a Quote for 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.